N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide
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Overview
Description
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic organic compound It is characterized by the presence of a chlorobenzyl group, a dioxidotetrahydrothiophenyl group, and a hexyloxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The dioxidotetrahydrothiophenyl group is synthesized through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide.
Coupling Reaction: The chlorobenzyl intermediate is then coupled with the dioxidotetrahydrothiophenyl intermediate under basic conditions to form the desired product.
Hexyloxybenzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized to form sulfone derivatives.
Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
- N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxybenzamide
Uniqueness
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is unique due to the presence of the hexyloxy group, which may impart distinct physicochemical properties and biological activities compared to its analogs with different alkoxy groups.
Properties
Molecular Formula |
C24H30ClNO4S |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C24H30ClNO4S/c1-2-3-4-7-15-30-22-12-10-19(11-13-22)24(27)26(21-14-16-31(28,29)18-21)17-20-8-5-6-9-23(20)25/h5-6,8-13,21H,2-4,7,14-18H2,1H3 |
InChI Key |
IQTNBDIBQJWJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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